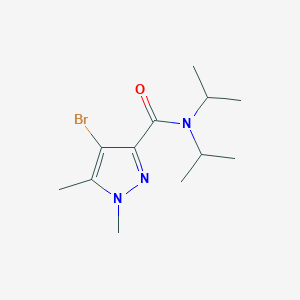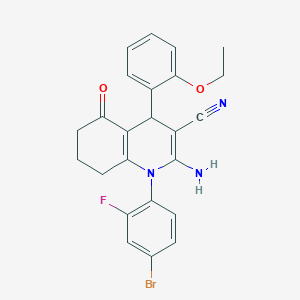![molecular formula C18H15BrN2O2S B10956752 (5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956752.png)
(5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a thiazolone derivative with a complex structure. Its IUPAC name is (5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one .
- The compound contains a thiazolone ring, an aniline group, and a methoxy-methylidene moiety. It exhibits interesting biological properties due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-bromoaniline with 4-methoxy-3-methylbenzaldehyde, followed by cyclization to form the thiazolone ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetic acid).
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction. For example, reduction may yield an amine, while oxidation could lead to an oxo-thiazolone.
Wissenschaftliche Forschungsanwendungen
Biology: It might serve as a pharmacophore for drug design due to its unique structure.
Medicine: Investigations into its potential as an antimicrobial or anticancer agent are ongoing.
Industry: Limited applications, but its properties may inspire novel materials.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application. For instance:
- As an antimicrobial: It could disrupt bacterial cell membranes or inhibit enzymes.
- As an anticancer agent: It might interfere with cancer cell growth pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other thiazolone derivatives, such as 2-thiazolones or 4-thiazolones, share structural features.
Uniqueness: The combination of aniline, methoxy-methylidene, and thiazolone functionalities makes this compound distinctive.
Remember that this compound’s detailed studies and applications are still evolving, and further research is needed to fully explore its potential.
Eigenschaften
Molekularformel |
C18H15BrN2O2S |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
(5Z)-2-(4-bromophenyl)imino-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-9-12(3-8-15(11)23-2)10-16-17(22)21-18(24-16)20-14-6-4-13(19)5-7-14/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChI-Schlüssel |
OSSVDXAYFPMOKD-YBEGLDIGSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-(Furan-3-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone](/img/structure/B10956671.png)
![1-(4-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10956672.png)
![Ethyl 2-[(2-methoxyethyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10956675.png)
![6-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10956677.png)
![2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10956685.png)
![11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B10956686.png)



![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10956706.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide](/img/structure/B10956715.png)


![2-[({4-[(2-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10956743.png)
